

Application Notes: Development of a Tetranor-Misoprostol ELISA Kit

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Compound of Interest

Compound Name: *tetranor-Misoprostol*

Cat. No.: *B10780412*

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Introduction

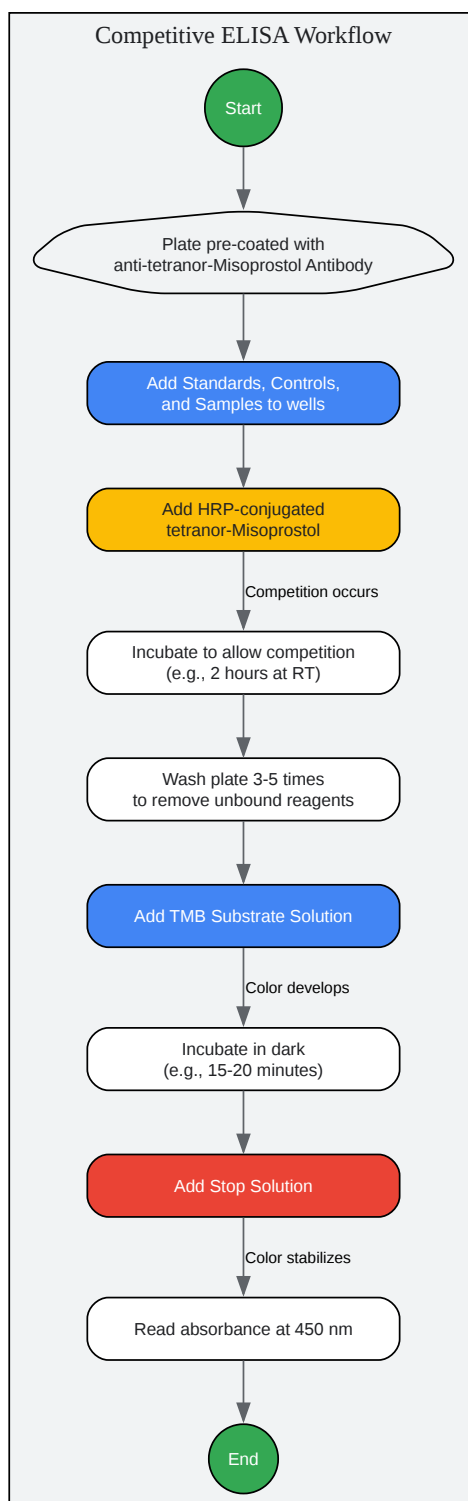
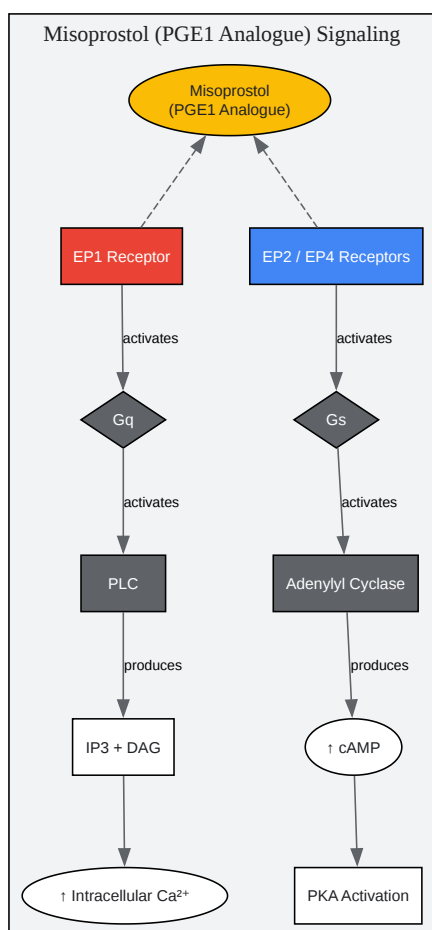
Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), is utilized for preventing gastric ulcers and in obstetrics and gynecology.[1][2] Following administration, Misoprostol undergoes rapid de-esterification to its active metabolite, Misoprostol free acid.[3][4] This active form is then further metabolized in vivo to more polar, inactive compounds, including the dinor and tetranor metabolites.[1][3] **Tetranor-Misoprostol** is a key urinary metabolite, making its quantification essential for pharmacokinetic and metabolic studies of Misoprostol.[3][4][5]

These application notes describe the development and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of **tetranor-Misoprostol**. Due to its small molecular size, a competitive immunoassay format is the preferred method for detecting **tetranor-Misoprostol**, as it may only present a single epitope for antibody binding.[6][7][8] This assay is designed for high sensitivity and specificity, providing a valuable tool for researchers in drug development and clinical research.

Biological Context: Misoprostol Metabolism and Signaling

Misoprostol is rapidly converted in the body to its primary active metabolite, Misoprostol free acid, which is then further metabolized to **tetranor-Misoprostol** before excretion.[3][4]





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